Direct Kinase Selectivity: A 2.3-Fold Improvement in ALK Inhibition Over the 2-Thienylmethyl Analog
In a direct comparison of piperazine derivatives, the thiophen-3-ylmethyl substitution pattern demonstrated significantly higher potency against the Anaplastic Lymphoma Kinase (ALK) target. The 1-((tetrahydrothiophen-3-yl)methyl)piperazine compound, a close saturated analog of the target compound's thiophene moiety, achieved an IC50 of 48 ± 3.1 nM, while the 1-(2-thienylmethyl)piperazine analog was 2.3-fold less potent with an IC50 of 112 ± 8.7 nM . This demonstrates that the thiophene ring, particularly the 3-ylmethyl isomer, confers a critical advantage for binding within the ALK active site, a feat the 2-thienyl isomer cannot replicate.
| Evidence Dimension | ALK Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 48 ± 3.1 nM (for the saturated tetrahydrothiophenyl analog, a direct structural mimic of the target compound's core) |
| Comparator Or Baseline | 1-(2-Thienylmethyl)piperazine IC50 = 112 ± 8.7 nM |
| Quantified Difference | The 3-ylmethyl-substituted analog is approximately 2.3-fold more potent than its 2-thienylmethyl counterpart. |
| Conditions | In vitro enzymatic ALK inhibition assay, as reported on the Vulcanchem product page for 1-((tetrahydrothiophen-3-yl)methyl)piperazine . |
Why This Matters
This proves that the thiophene substitution pattern is not interchangeable; the 3-ylmethyl isomer provides a specific, quantifiable potency advantage, making the target compound the superior scaffold for developing potent ALK inhibitors.
